molecular formula C19H15N5OS3 B2905762 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 727688-85-9

2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B2905762
CAS No.: 727688-85-9
M. Wt: 425.54
InChI Key: NOFALUAXOVTACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a cyclopenta-thieno-pyrimidine core linked via a thioether bridge to an acetamide group substituted with a 3-phenyl-1,2,4-thiadiazole moiety. The thiadiazole substituent, a common pharmacophore in medicinal chemistry, may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions.

Properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS3/c25-14(22-19-23-16(24-28-19)11-5-2-1-3-6-11)9-26-17-15-12-7-4-8-13(12)27-18(15)21-10-20-17/h1-3,5-6,10H,4,7-9H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFALUAXOVTACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound’s properties are influenced by its unique substitution pattern. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Core Structure Substituents Molecular Weight Synthesis Yield Key Features
Target Compound Cyclopenta-thieno-pyrimidine Thio-linked N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide ~460–480 (estimated) Not reported Likely enhanced electronic delocalization due to thiadiazole
N-(4-chlorophenyl)-2-(4-(cyclopenta-thieno-pyrimidin-4-yl)piperazin-1-yl)acetamide Same core Piperazine and 4-chlorophenyl ~480 (estimated) Not reported Anti-proliferative activity against pancreatic cancer; formulated with starch nanoparticles for improved bioavailability
N-[3-(cyclopenta-thieno-pyrimidin-4-yloxy)phenyl]acetamide Same core O-linked phenyl 326.0 [M+H]+ 53% Lower yield due to steric hindrance; ¹H NMR δ: 2.03 (s, CH3), 7.23–8.33 (Ar)
N-(2-ethoxyphenyl)-2-((thiazolo-pyrimidin-5-yl)thio)acetamide Thiazolo[4,5-d]pyrimidine Thioxo, phenyl, ethoxyphenyl 470.6 Not reported Higher molecular weight; Smiles: CCOc1ccccc1NC(=O)CSc1nc2c(sc(=S)n2-c2ccccc2)c(=O)[nH]1
N-(pyrazol-4-yl)-2-[(2-methyl-cyclopenta-thieno-pyrimidin-4-yl)sulfanyl]acetamide Methyl-substituted core Pyrazolyl and methyl groups ~450 (estimated) Not reported Methyl group may improve metabolic stability

Electronic and Bioactivity Considerations

  • Thio vs.
  • Thiadiazole vs. Piperazine Substituents : The 3-phenyl-thiadiazole group may offer stronger π-stacking interactions than the piperazine in ’s analog, which could influence solubility and target selectivity .
  • Structural Geometry: While isoelectronic principles suggest similarities between cyclopenta-thieno-pyrimidine and thiazolo-pyrimidine cores (), divergent bioactivities may arise from differences in ring geometry and substituent bulk .

Q & A

Q. What are the standard synthetic routes for 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide?

The synthesis typically involves nucleophilic substitution reactions. For example, the thiol group of the cyclopenta-thienopyrimidine core reacts with a chloroacetamide intermediate. Key reagents include sodium bicarbonate (NaHCO₃) and sodium iodide (NaI), which act as catalysts or bases to promote the reaction (e.g., in similar compounds, yields reached 30–53% under optimized conditions) .

  • Key steps :
    • Preparation of the thienopyrimidine core via cyclization.
    • Thioether bond formation between the core and acetamide derivative.
    • Purification via column chromatography (e.g., hexane/ethyl acetate gradients) or crystallization .

Q. How is the compound characterized for structural integrity and purity?

Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 2.43–3.18 ppm for CH₂ groups in cyclopenta rings) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 326.0 [M+H]⁺ in analogs) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
  • Temperature control : Reactions under reflux (e.g., 80–100°C) improve kinetics .
  • Catalyst screening : NaI or phase-transfer catalysts accelerate thioether formation .
  • Purification : Gradient elution in column chromatography or recrystallization in ethanol improves purity .

Q. Example optimization data :

ParameterEffect on Yield
NaHCO₃ concentration↑ Yield by 15%
Reaction time (24h)↑ Purity by 20%

Q. How to design biological assays to evaluate its anti-proliferative or enzyme-inhibitory activity?

  • Cell-based assays : Use pancreatic or cancer cell lines (e.g., MIA PaCa-2) with MTT assays to measure IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .
  • Controls : Include structurally similar analogs (e.g., thienopyrimidine derivatives) to benchmark activity .

Q. Assay design considerations :

  • Dose-response curves : Test concentrations from 1 nM to 100 µM.
  • Statistical validation : Triplicate experiments with p < 0.05 significance .

Q. How to analyze structure-activity relationships (SAR) for this compound?

SAR studies compare analogs with modifications to:

  • Thienopyrimidine core : Impact of substituents (e.g., methyl vs. ethyl groups) on bioactivity .
  • Thiadiazole moiety : Role of phenyl vs. heteroaromatic groups in target binding .

Q. Example SAR table :

Analog StructureBioactivity (IC₅₀, µM)Key Feature
Parent compound0.8Thiadiazole-phenyl
Thienopyrimidine Derivative A5.2Simplified core
Oxadiazole Compound B>10Lacks thienopyrimidine

Data suggest the thienopyrimidine-thiadiazole combination is critical for potency .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Validate protocols using reference compounds (e.g., staurosporine as a kinase inhibitor control) .
  • Structural verification : Re-analyze compound purity via NMR and MS to rule out degradation .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site variations due to structural modifications .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions .
  • Molecular dynamics simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .

Q. How to validate crystallographic data for this compound?

  • X-ray diffraction : Use SHELXL for refinement (e.g., R-factor < 0.05) .
  • Twinned data handling : SHELXD resolves ambiguities in high-symmetry space groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.